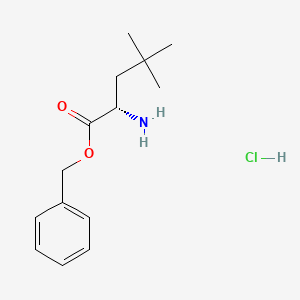
L-Leucine, 4-methyl-, phenylmethyl ester, hydrochloride (9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Leucine, 4-methyl-, phenylmethyl ester, hydrochloride (9CI) is a chemical compound with the molecular formula C14H21NO2·HCl. It is a derivative of the amino acid leucine, where the carboxyl group is esterified with a phenylmethyl group, and it is present as a hydrochloride salt. This compound is often used in peptide synthesis and has applications in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of L-Leucine, 4-methyl-, phenylmethyl ester, hydrochloride typically involves the esterification of L-leucine with benzyl alcohol in the presence of a strong acid catalyst such as hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified by recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. The purification process may involve advanced techniques such as chromatography to ensure high purity of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylmethyl group, leading to the formation of benzaldehyde derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol group, resulting in the formation of L-leucine derivatives.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products:
Oxidation: Benzaldehyde derivatives.
Reduction: L-leucine alcohol derivatives.
Substitution: Various substituted leucine derivatives depending on the nucleophile used.
Scientific Research Applications
L-Leucine, 4-methyl-, phenylmethyl ester, hydrochloride is widely used in scientific research due to its role in peptide synthesis. It serves as a building block for the synthesis of peptides and proteins, which are crucial in studying biological processes and developing pharmaceuticals. Additionally, this compound is used in the development of new materials and catalysts in the field of chemistry. In medicine, it is explored for its potential therapeutic applications, including its role in muscle growth and repair.
Mechanism of Action
The mechanism of action of L-Leucine, 4-methyl-, phenylmethyl ester, hydrochloride primarily involves its incorporation into peptides and proteins. As a derivative of leucine, it can be integrated into peptide chains during synthesis, influencing the structure and function of the resulting peptides. The phenylmethyl ester group can also affect the compound’s reactivity and interaction with other molecules, potentially enhancing its stability and bioavailability.
Comparison with Similar Compounds
- L-Leucine methyl ester hydrochloride
- L-Leucine ethyl ester hydrochloride
- L-Leucine isopropyl ester hydrochloride
Comparison: L-Leucine, 4-methyl-, phenylmethyl ester, hydrochloride is unique due to the presence of the phenylmethyl ester group, which imparts distinct chemical properties compared to other leucine esters. This group can enhance the compound’s hydrophobicity and influence its interaction with biological membranes, potentially improving its efficacy in certain applications. Other leucine esters, such as methyl, ethyl, and isopropyl esters, may have different solubility and reactivity profiles, making them suitable for different applications.
Properties
Molecular Formula |
C14H22ClNO2 |
|---|---|
Molecular Weight |
271.78 g/mol |
IUPAC Name |
benzyl (2S)-2-amino-4,4-dimethylpentanoate;hydrochloride |
InChI |
InChI=1S/C14H21NO2.ClH/c1-14(2,3)9-12(15)13(16)17-10-11-7-5-4-6-8-11;/h4-8,12H,9-10,15H2,1-3H3;1H/t12-;/m0./s1 |
InChI Key |
KDCIJKJPZDIKPE-YDALLXLXSA-N |
Isomeric SMILES |
CC(C)(C)C[C@@H](C(=O)OCC1=CC=CC=C1)N.Cl |
Canonical SMILES |
CC(C)(C)CC(C(=O)OCC1=CC=CC=C1)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


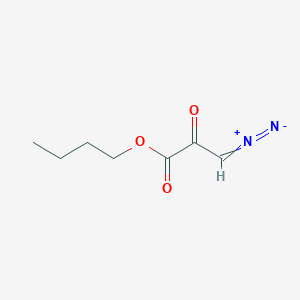
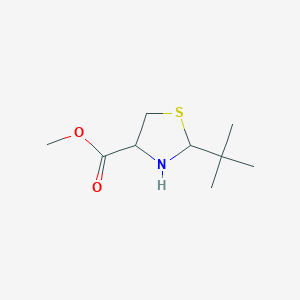
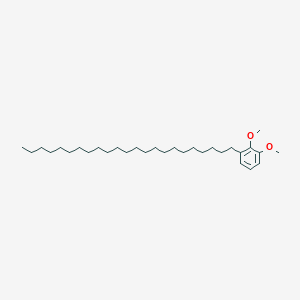
![3-[(3-Phenylpropyl)phosphanyl]-2-(trimethylsilyl)propanenitrile](/img/structure/B14261703.png)
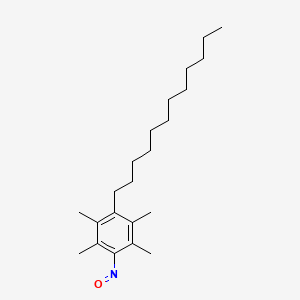
![(E)-N-([1,1'-Biphenyl]-4-yl)-1-(pyridin-2-yl)methanimine](/img/structure/B14261707.png)
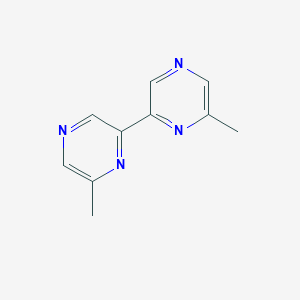


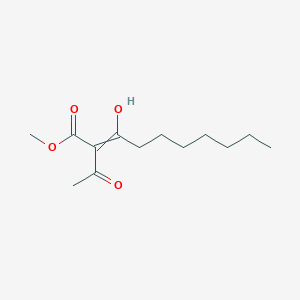
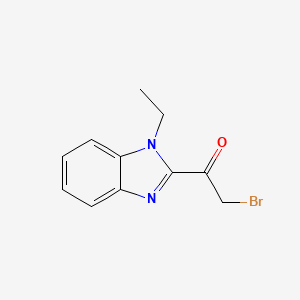
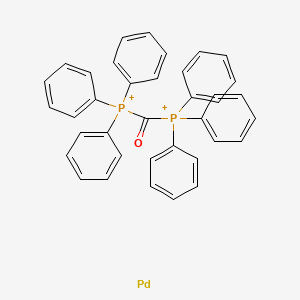
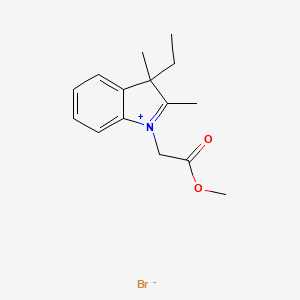
![N-[2-(4-Hydroxyphenyl)ethyl]docosanamide](/img/structure/B14261749.png)
